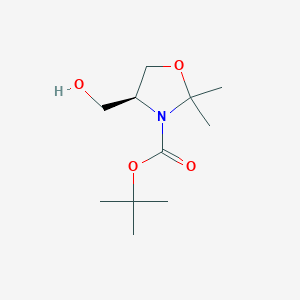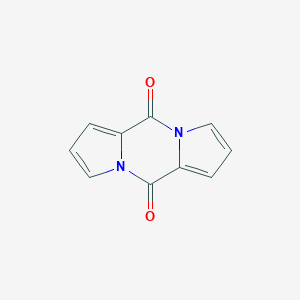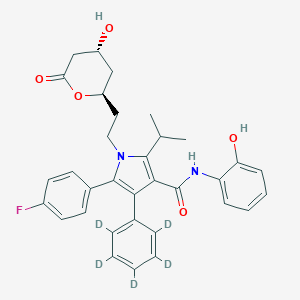
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide, also known as AZT, is a synthetic compound that belongs to the class of thiazolidinones. It was first synthesized in the 1960s as a potential antibacterial agent, but later found to have antiviral properties. AZT is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of retroviruses, including the human immunodeficiency virus (HIV).
Mécanisme D'action
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses. It is a nucleoside analogue that is incorporated into the viral DNA, causing premature termination of the DNA chain and preventing further viral replication.
Effets Biochimiques Et Physiologiques
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been shown to reduce viral load and increase CD4+ T cell counts in patients with HIV infection. However, prolonged use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been associated with adverse effects, such as bone marrow suppression and mitochondrial toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide is a widely used antiviral drug that has been extensively studied in laboratory experiments. Its mechanism of action is well understood, and it is readily available for use in experiments. However, its use is limited by its potential toxicity and the development of drug resistance.
Orientations Futures
There are several potential future directions for research on 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide. One area of interest is the development of new thiazolidinone derivatives that may have improved antiviral activity and reduced toxicity. Another area of interest is the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in combination with other antiviral drugs to improve treatment outcomes and reduce the development of drug resistance. Additionally, the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in the prevention of mother-to-child transmission of HIV is an important area of research.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide involves the reaction of thiosemicarbazide with acetone to form 2-acetylthiosemicarbazide, which is then reacted with methyl iodide to form 2-methylthiosemicarbazide. The final step involves the cyclization of 2-methylthiosemicarbazide with formaldehyde to form 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide.
Applications De Recherche Scientifique
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been extensively studied for its antiviral properties and has been used in the treatment of HIV infection. It is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
103021-07-4 |
|---|---|
Nom du produit |
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide |
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-ylthiazetidine 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)7-4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 |
Clé InChI |
GYLOICRFXFHKIN-UHFFFAOYSA-N |
SMILES |
CC1CN(S1(=O)=O)C(C)C |
SMILES canonique |
CC1CN(S1(=O)=O)C(C)C |
Synonymes |
1,2-Thiazetidine,4-methyl-2-(1-methylethyl)-,1,1-dioxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)









